molecular formula C74H96N10O10S2 B1246207 Lopinavir/Ritonavir CAS No. 369372-47-4

Lopinavir/Ritonavir

カタログ番号 B1246207
CAS番号: 369372-47-4
分子量: 1349.7 g/mol
InChIキー: OFFWOVJBSQMVPI-RMLGOCCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Kaletra is a mixture containing lopinavir and ritonavir. It is a prescription medicine that is used with other antiretroviral medicines to treat Human Immunodeficiency Virus-1 (HIV-1) infection in adults and children 14 days of age and older. It has a role as an antiviral drug, a HIV protease inhibitor and an anticoronaviral agent. It contains a lopinavir and a ritonavir.

科学的研究の応用

COVID-19 Treatment

  • Lopinavir/ritonavir has been proposed for treating COVID-19 due to its in vitro activity and observational studies, but a randomized trial showed it was not associated with reductions in mortality, hospital stay duration, or risk of invasive mechanical ventilation in hospitalized COVID-19 patients (Horby et al., 2020).
  • In another study, lopinavir/ritonavir was not effective beyond standard care in severe COVID-19 patients, showing no benefit in clinical improvement or mortality (Cao et al., 2020).
  • A combination of interferon beta-1b, lopinavir–ritonavir, and ribavirin showed efficacy in reducing viral shedding and hospital stay for COVID-19 patients (Hung et al., 2020).
  • Lopinavir/ritonavir was compared with arbidol for treating COVID-19, and data suggested that arbidol might be superior (Zhu et al., 2020).

HIV-1 Treatment

  • Lopinavir/ritonavir is a coformulated HIV-1 protease inhibitor with demonstrated clinical efficacy in antiretroviral-naive and -experienced patients, offering immunologic and virologic benefits (Chandwani & Shuter, 2008).
  • It's an effective component of antiretroviral therapy (ART) regimens, providing durable viral suppression and improved immunological outcomes in HIV-1 patients (Croxtall & Perry, 2010).

Pharmacokinetics and Drug Interactions

  • Pharmacokinetic studies have focused on understanding the interaction between lopinavir and ritonavir, and how patient characteristics like liver fibrosis and α1-acid glycoprotein levels influence drug concentrations (Moltó et al., 2008).
  • Another study showed that antivirals ritonavir and lopinavir/ritonavir significantly increase plasma concentrations of oral oxycodone, a widely used opioid, suggesting careful dose adjustments may be needed when these drugs are co-administered (Nieminen et al., 2010).

特性

CAS番号

369372-47-4

製品名

Lopinavir/Ritonavir

分子式

C74H96N10O10S2

分子量

1349.7 g/mol

IUPAC名

(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2.C37H48N4O5/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30;1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46);5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43)/t28-,31-,32-,33-;30-,31-,32-,34-/m00/s1

InChIキー

OFFWOVJBSQMVPI-RMLGOCCBSA-N

異性体SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

正規SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

その他のCAS番号

369372-47-4

同義語

Aluvia
Kaletra
Lopimune
lopinavir-ritonavir drug combination

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lopinavir/Ritonavir
Reactant of Route 2
Reactant of Route 2
Lopinavir/Ritonavir
Reactant of Route 3
Reactant of Route 3
Lopinavir/Ritonavir
Reactant of Route 4
Lopinavir/Ritonavir
Reactant of Route 5
Lopinavir/Ritonavir
Reactant of Route 6
Reactant of Route 6
Lopinavir/Ritonavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。